molecular formula C14H17N3O4 B6150452 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 2386664-11-3

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B6150452
CAS No.: 2386664-11-3
M. Wt: 291.3
InChI Key:
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Description

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine core, making the synthesis process efficient and versatile.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Metal-free oxidation strategies can be employed to introduce functional groups.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: Substitution reactions, particularly those involving nucleophiles, can be used to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific functionalization being targeted

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.

    Industry: Its use in industrial processes may involve the synthesis of advanced materials or intermediates for other chemical products.

Mechanism of Action

The mechanism of action for 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Uniqueness

What sets 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid apart is its specific functional groups, which confer unique reactivity and potential applications. The tert-butoxycarbonyl (Boc) protecting group, for example, provides stability and selectivity in various chemical reactions, making this compound particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

2386664-11-3

Molecular Formula

C14H17N3O4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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